

Preclinical Pharmacology of TRV045: An Indepth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	TRV045	
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Executive Summary

TRV045 is an orally available, novel, highly selective sphingosine-1-phosphate receptor subtype 1 (S1P1R) modulator in development for the treatment of central nervous system (CNS) disorders, including diabetic neuropathic pain and epilepsy.[1][2][3][4][5] Preclinical data have demonstrated its potential as a potent analgesic and anticonvulsant. A key differentiating feature of **TRV045** is its ability to provide sustained S1P1R agonism without causing receptor desensitization or downregulation, a common limitation of other S1P receptor modulators like fingolimod.[1][4] Furthermore, **TRV045** does not induce lymphopenia at therapeutically relevant doses, suggesting a favorable safety profile.[1][2][3][4][5]

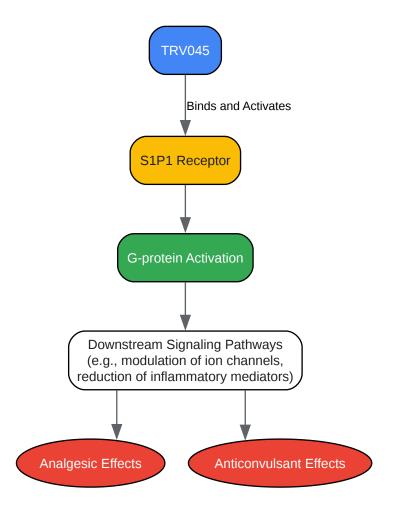
Mechanism of Action

TRV045 is a selective agonist of the S1P1 receptor, a G protein-coupled receptor highly expressed in the CNS.[1][2][3][4][5] S1P1 receptors are known to play a crucial role in modulating neurotransmission and neuroinflammation.[2][3][4][5] The therapeutic effects of **TRV045** are attributed to its sustained agonism at S1P1 receptors in key CNS regions involved in pain and seizure pathways.[1] Unlike fingolimod, which leads to long-term functional antagonism through receptor desensitization and protein reduction, **TRV045**'s mechanism allows for continuous signaling, which is believed to be the basis for its sustained efficacy.[1][4]

S1P1 Receptor Signaling Pathway



The downstream signaling pathways activated by **TRV045** binding to the S1P1 receptor are not fully detailed in the available literature. However, it is known that S1P1 receptor activation can modulate various intracellular signaling cascades that influence neuronal excitability and inflammatory responses.



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Figure 1: Proposed Mechanism of Action of TRV045.

In Vitro Pharmacology

Specific quantitative in vitro data on the binding affinity (Ki) and functional potency (EC50, Emax) of **TRV045** for the S1P1 receptor are not publicly available at this time. However, preclinical studies have consistently highlighted that **TRV045** is a highly selective S1P1 receptor modulator.[1][2][3][4][5]

S1P1 Receptor Functional Activity



A key finding from preclinical studies is that **TRV045** does not cause S1P1 receptor functional desensitization or protein downregulation upon repeated administration, in stark contrast to fingolimod.[1][4]

Parameter	TRV045	Fingolimod	Reference
S1P1R Functional Desensitization	No effect on 35S- GTPyS binding after 14 days of oral dosing (10 mg/kg/day)	~70% decrease in 35S-GTPyS binding after 14 days of oral dosing (1 mg/kg/day)	[1]
S1P1R Protein Expression	No effect on S1P1R protein levels in the spinal cord after repeated treatment	~30% reduction in S1P1R protein in the spinal cord after repeated treatment	[1]

Table 1: Comparison of **TRV045** and Fingolimod on S1P1 Receptor Function and Expression.

Astrocyte Modulation

TRV045 has been shown to have a potential anti-inflammatory effect on astrocytes, which may contribute to its therapeutic efficacy in CNS disorders.[2] In a study using primary astrocytes from mouse brains, **TRV045** demonstrated a statistically significant dampening of the inflammatory response by modulating the production of various cytokines and chemokines.[2] [6] However, specific quantitative data on the modulation of individual cytokines are not available.

In Vivo Pharmacology

TRV045 has demonstrated significant efficacy in various preclinical models of neuropathic pain and epilepsy.

Neuropathic Pain Models

TRV045 has shown analgesic effects in models of chemotherapy-induced peripheral neuropathy (CIPN) and diabetic peripheral neuropathy.[1][2][3][4][5]



Model	Species	Dosing	Outcome	Reference
Chemotherapy- Induced Peripheral Neuropathy (CIPN)	Mouse	1, 3, and 10 mg/kg (oral)	Statistically significant, dose- related reduction in mechanical and cold stimulus-evoked nociception (at 3 and 10 mg/kg). Effects were observed after single and repeated (once daily for 7 days) administration.	[1]
Diabetic Peripheral Neuropathy	Rat	Not specified	Reversed thermal hyperalgesia. Efficacy was comparable to gabapentin.	[2][3][4][5]

Table 2: Efficacy of TRV045 in Preclinical Models of Neuropathic Pain.

Epilepsy Models

TRV045 has demonstrated anticonvulsant properties in several preclinical seizure models.[1]



Model	Species	Dosing	Outcome	Reference
Intravenous Pentylenetetrazol (ivPTZ) Seizure Threshold Test	Mouse	5, 10, 20, and 30 mg/kg (oral)	At 30 mg/kg, a statistically significant increase in the time to first myoclonic twitch and a trend towards increased time to generalized clonus was observed.	[1]
Maximal Electroshock (MES) Model	Rat	Not specified	Dose-dependent seizure protection.	[7]
Corneal Kindled Seizure Model	Mouse	10 mg/kg (s.c.)	ED50 dose was determined.	[7]
Theiler's Murine Encephalitis Virus (TMEV) Model	Mouse	10 mg/kg (s.c., BID)	Pre-treatment and continued treatment were evaluated.	[7]
Mesial Temporal Lobe Epilepsy (mTLE) Model	Mouse	6 mg/kg (s.c.)	Evaluated for treatment effect on spontaneous hippocampal paroxysmal discharges.	[7]

Table 3: Efficacy of **TRV045** in Preclinical Models of Epilepsy.

Safety Pharmacology

Preclinical studies have indicated a favorable safety profile for **TRV045**. Notably, at or above pharmacologically active doses, **TRV045** was not associated with lymphopenia, a common side

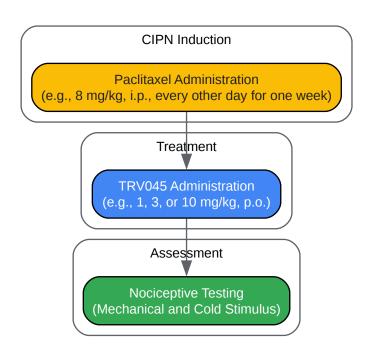


effect of other S1P receptor modulators.[1][2][3][4][5] Additionally, no significant changes in blood pressure, heart rate, or respiratory function were observed.[1][2][3][4][5]

Experimental Protocols

Detailed experimental protocols are not fully available in the public domain. The following are summaries based on the available information.

Chemotherapy-Induced Peripheral Neuropathy (CIPN) Model



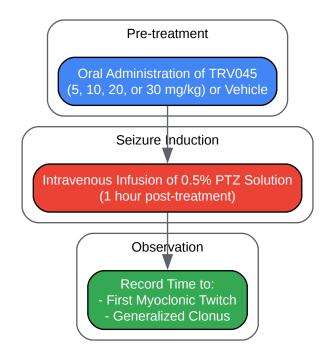
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Figure 2: Workflow for the Chemotherapy-Induced Peripheral Neuropathy (CIPN) Model.

A common method for inducing CIPN in mice involves the administration of paclitaxel.[8] Behavioral assessments, such as the von Frey test for mechanical allodynia and the acetone test for cold allodynia, are used to measure neuropathic pain.[8]

Intravenous Pentylenetetrazol (ivPTZ) Seizure Threshold Test





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Figure 3: Workflow for the Intravenous Pentylenetetrazol (ivPTZ) Seizure Threshold Test.

This model is used to assess a compound's ability to increase the threshold for seizure induction.[1] A seizure-inducing agent, pentylenetetrazol (PTZ), is infused intravenously, and the time to the onset of specific seizure behaviors is measured.[1]

Maximal Electroshock (MES) Seizure Test

This model is used to evaluate a compound's ability to prevent the spread of seizures.[7] An electrical stimulus is delivered via corneal electrodes to induce a tonic-clonic seizure. The abolition of the hindlimb tonic extensor component of the seizure is considered a sign of protection.[7]

Conclusion

The preclinical data for **TRV045** are promising, suggesting a novel and differentiated mechanism of action for the treatment of neuropathic pain and epilepsy. Its ability to provide sustained S1P1R agonism without the liabilities of receptor desensitization and lymphopenia positions it as a potentially significant advancement over existing S1P receptor modulators.



Further clinical development will be crucial to confirm these preclinical findings in patient populations.

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- To cite this document: BenchChem. [Preclinical Pharmacology of TRV045: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15572528#preclinical-pharmacology-of-trv045]

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